methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Description
Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS: 924803-62-3) is a coumarin derivative characterized by a chromen-2-one core substituted with methoxy groups at positions 7 and 8, a methyl group at position 4, and an acetoxy methyl ester at position 3 (Figure 1). Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Molecular Formula: C₁₅H₁₆O₆
Molecular Weight: 292.28 g/mol
Key Applications:
Properties
IUPAC Name |
methyl 2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-9-5-6-11(18-2)14(20-4)13(9)21-15(17)10(8)7-12(16)19-3/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINBGOFHMHMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and similarities between methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and related coumarin derivatives:
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) increase lipophilicity and metabolic stability compared to hydroxylated analogues (e.g., CAS 853749-61-8), which exhibit higher polarity and solubility in aqueous media .
- Furocoumarin Derivatives : Compounds like the furochromen derivative display rigid fused-ring systems, which may influence binding to biological targets like DNA or enzymes.
- Ester Variations : Ethyl esters (e.g., CAS 307313-06-0 ) may alter hydrolysis rates compared to methyl esters, affecting bioavailability.
Biological Activity
Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of natural products known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄O₆
- CAS Number : 855287-75-1
- Molecular Weight : 286.26 g/mol
The compound features a coumarin backbone with methoxy and methyl substituents that significantly influence its biological properties.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit substantial antioxidant properties. For example, studies have shown that this compound can scavenge free radicals effectively, reducing oxidative stress in cellular models.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Effects
Coumarins have been recognized for their anti-inflammatory properties. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
Case Study: Inhibition of IL-6 Production
In a controlled study, the compound was tested on macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in IL-6 production by approximately 40% at a concentration of 50 µM.
3. Anticancer Activity
The anticancer potential of coumarins has been widely studied. This compound has shown promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis | |
| MCF7 (breast) | 20 | Cell cycle arrest at G1 phase | |
| A549 (lung) | 18 | Inhibition of NF-kB signaling |
4. Antibacterial and Antifungal Activities
Recent studies have also explored the antimicrobial properties of this compound. It has exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain strains.
Table 3: Antimicrobial Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
